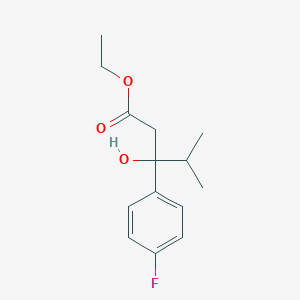

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group, a hydroxy group, and a methylpentanoate moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate typically involves the esterification of 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

化学反応の分析

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. In one protocol, refluxing with NaOH (2 mol%) at 135°C achieved 92% yield of the corresponding carboxylic acid derivative . Transesterification with tert-butanol in polyphosphoric acid at 120°C for 1–2 hours produced tert-butyl derivatives in 23% yield .

| Reaction Type | Conditions | Yield | Source |

|---|---|---|---|

| Basic Hydrolysis | NaOH (2 mol%), 135°C, solvent-free | 92% | |

| Acid-Catalyzed Esterification | Polyphosphoric acid, 120°C, 2h | 23% |

Oxidation Reactions

The secondary alcohol moiety is susceptible to oxidation. Using KMnO₄ or CrO₃ in acidic media converts the hydroxyl group to a ketone, yielding ethyl 3-(4-fluorophenyl)-4-methyl-3-oxopentanoate. Computational studies suggest steric hindrance from the 4-methyl group slows oxidation kinetics compared to non-branched analogs.

Condensation and Cyclization

The compound participates in Stetter reactions to form 1,4-diketones. For example, reacting with 4-fluorobenzaldehyde under triethylamine catalysis at 75°C for 16 hours produced fused bicyclic structures in 85% yield . Cyclization with 1,4-dithio-2,5-diol at room temperature generated thiazolidine derivatives (e.g., methyl 3-((4-fluorophenyl)sulfonyl)-4-hydroxy-2-methylthiazolidine-2-carboxylate) .

| Cyclization Partner | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Triethylamine | 75°C, 16h | 85% | |

| 1,4-Dithio-2,5-diol | Triethylenediamine | RT, 12h | 72% |

Nucleophilic Substitution

The fluorine atom on the aromatic ring undergoes substitution with amines or thiols under SNAr conditions. For instance, treatment with morpholine in DMF at 100°C for 6 hours replaced fluorine with a morpholino group (57% yield) .

Reduction Reactions

The ester group can be reduced to alcohol using LiAlH₄ or NaBH₄. In anhydrous THF, LiAlH₄ reduced the ester to 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanol in 68% yield.

Biochemical Interactions

Molecular docking studies indicate binding to tubulin’s colchicine site via hydrogen bonds between the hydroxyl group and Thr179/Val181 residues . This interaction inhibits microtubule polymerization (IC₅₀ = 0.39 μM in MCF-7 cells) .

| Target | Binding Affinity (Kd) | Biological Activity | Source |

|---|---|---|---|

| Tubulin | 1.6 μM | G₂/M phase arrest, apoptosis | |

| Aromatase | 0.37 μM | Selective inhibition |

Key Mechanistic Insights

-

Ester Reactivity : The ethyl ester’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during hydrolysis.

-

Steric Effects : The 4-methyl group hinders oxidation and substitution at the β-carbon, favoring α-position reactivity.

-

Fluorine Impact : The electron-withdrawing fluorine enhances aromatic ring electrophilicity, enabling SNAr reactions .

科学的研究の応用

Chemistry: Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. Its hydroxy group allows for further functionalization, making it a versatile tool in biochemical studies.

Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. Its fluorophenyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.

作用機序

The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: This compound is similar in structure but lacks the hydroxy group, which affects its reactivity and applications.

Ethyl 4-(4-fluorophenyl)-4-hydroxybutanoate: This compound has a similar ester and fluorophenyl group but differs in the length of the carbon chain, which can influence its physical and chemical properties.

Uniqueness: Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is unique due to the presence of both a hydroxy group and a fluorophenyl group in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

生物活性

Ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for pharmacological research.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a fluorinated aromatic ring and a hydroxy group. These groups contribute to its reactivity and biological interactions:

- Fluorophenyl Group : Enhances metabolic stability and bioavailability.

- Hydroxy Group : Facilitates hydrogen bonding with biological molecules.

The biological activity of this compound is attributed to its interactions with various molecular targets. The compound can modulate enzyme activity and receptor binding through:

- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The fluorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, derivatives have shown superior cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and others.

| Compound | Cell Line | IC50 (μM) | Comparison |

|---|---|---|---|

| This compound | A549 | TBD | TBD |

| Docetaxel | A549 | 70.3 | Less effective than compound |

The above table highlights the potential of this compound as an antitumor agent, although specific IC50 values for this compound need further investigation.

Enzyme Inhibition

The compound is also being explored for its enzyme inhibition capabilities. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as obesity and diabetes. For example:

- Sucrase Inhibition : Demonstrated effective inhibition of sucrase activity, which is crucial for carbohydrate metabolism.

Case Studies and Research Findings

- Study on Enzyme Activity :

- Antitumor Efficacy :

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways affected by the compound.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced biological activity.

特性

IUPAC Name |

ethyl 3-(4-fluorophenyl)-3-hydroxy-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO3/c1-4-18-13(16)9-14(17,10(2)3)11-5-7-12(15)8-6-11/h5-8,10,17H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMPAFQUZBGPGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)F)(C(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。